1,3-Dichloro-7-fluoroisoquinoline
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Overview
Description
1,3-Dichloro-7-fluoroisoquinoline: is a heterocyclic compound with the molecular formula C₉H₄Cl₂FN and a molecular weight of 216.04 g/mol . This compound is part of the isoquinoline family, which is known for its nitrogen-containing heteroaromatic structure fused with a benzene ring. Isoquinolines are widely found in naturally occurring alkaloids and have significant applications in pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-7-fluoroisoquinoline can be synthesized through various methods, including:
Direct Fluorination: This involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization Reactions: The construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and controlled reaction environments to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichloro-7-fluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include potassium fluoride and other nucleophiles.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) are used under specific conditions to achieve the desired transformations.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups replacing the chlorine atoms .
Scientific Research Applications
1,3-Dichloro-7-fluoroisoquinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Dichloro-7-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- 1,3-Dichloroisoquinoline
- 7-Fluoroisoquinoline
- 3-Chloro-1-fluoroisoquinoline
Comparison: 1,3-Dichloro-7-fluoroisoquinoline is unique due to the presence of both chlorine and fluorine atoms on the isoquinoline ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals and materials science .
Properties
IUPAC Name |
1,3-dichloro-7-fluoroisoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-8-3-5-1-2-6(12)4-7(5)9(11)13-8/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCBWABYLPCEQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650485 |
Source
|
Record name | 1,3-Dichloro-7-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-25-3 |
Source
|
Record name | 1,3-Dichloro-7-fluoroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941294-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dichloro-7-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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